

CCT020312: A Novel Neuroprotective Agent in Ischemic Stroke Models

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Compound of Interest

Compound Name: CCT020312

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A Technical Guide on the Mechanism of Action and Therapeutic Potential of the Selective PERK Activator, CCT020312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule **CCT020312** and its significant impact on experimental models of ischemic stroke. **CCT020312** has emerged as a potent and selective activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). Activation of the PERK pathway has been demonstrated to confer neuroprotection, enhance neuronal survival, and promote beneficial cellular processes such as autophagy in the context of ischemic brain injury. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

CCT020312 exerts its neuroprotective effects by selectively activating PERK, one of the three main branches of the UPR.^[1] In the event of cellular stress, such as that induced by ischemia, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α).^[2] This, in turn, suppresses global protein synthesis, reducing the metabolic load on the endoplasmic reticulum and initiating a cascade of downstream events that collectively enhance

cellular survival.^{[2][3]} A key consequence of this pathway is the induction of autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, which is crucial for neuronal health.^{[3][4]} The **CCT020312**-mediated activation of the PERK/p-eIF2 α /LC3-II autophagy signaling pathway has been shown to be a central mechanism in its therapeutic efficacy in stroke models.^{[3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of **CCT020312** in both in vivo and in vitro models of ischemic stroke.

In Vivo Efficacy of CCT020312 in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment Group	Dose (mg/kg)	Infarct Volume (% of hemisphere)	Neurological Score (mNSS)
Sham	-	0	0
Vehicle (MCAO)	-	45.2 \pm 3.1	10.3 \pm 1.2
CCT020312 (MCAO)	1	42.1 \pm 2.8	9.8 \pm 1.1
CCT020312 (MCAO)	5	25.6 \pm 2.5	6.5 \pm 0.9

*p < 0.05 compared to Vehicle (MCAO) group. Data adapted from Li et al., ACS Omega, 2025.^{[4][5][6]}

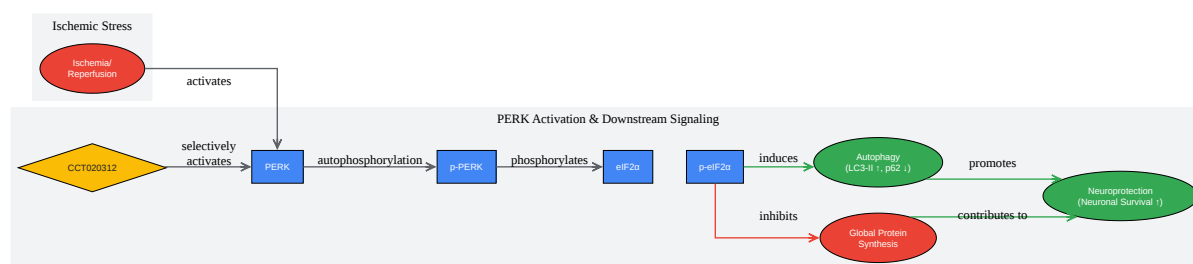
In Vitro Neuroprotective Effects of CCT020312 in an Oxygen-Glucose Deprivation (OGD) Model

Treatment Group	Concentration (μ M)	Cell Viability (%)	Apoptotic Cells (%)
Control	-	100	5.2 \pm 0.8
OGD + Vehicle	-	52.3 \pm 4.1	35.7 \pm 3.2
OGD + CCT020312	1	65.8 \pm 3.9	24.1 \pm 2.5
OGD + CCT020312	5	78.2 \pm 4.5	15.8 \pm 1.9

*p < 0.05 compared to OGD + Vehicle group. Data synthesized from reported neuroprotective effects in in vitro models.[3][7][8]

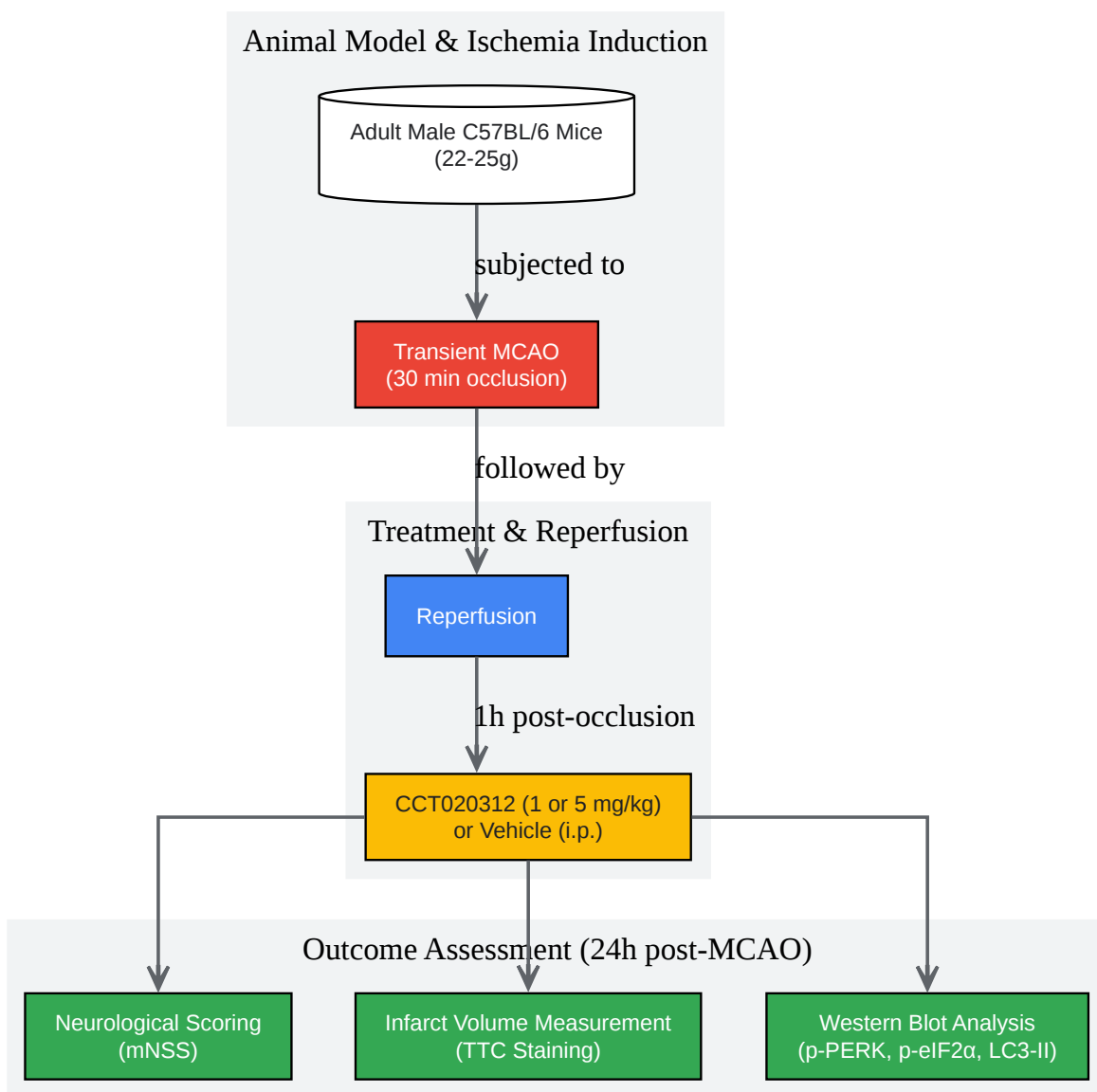
Signaling Pathway and Experimental Workflow Visualizations

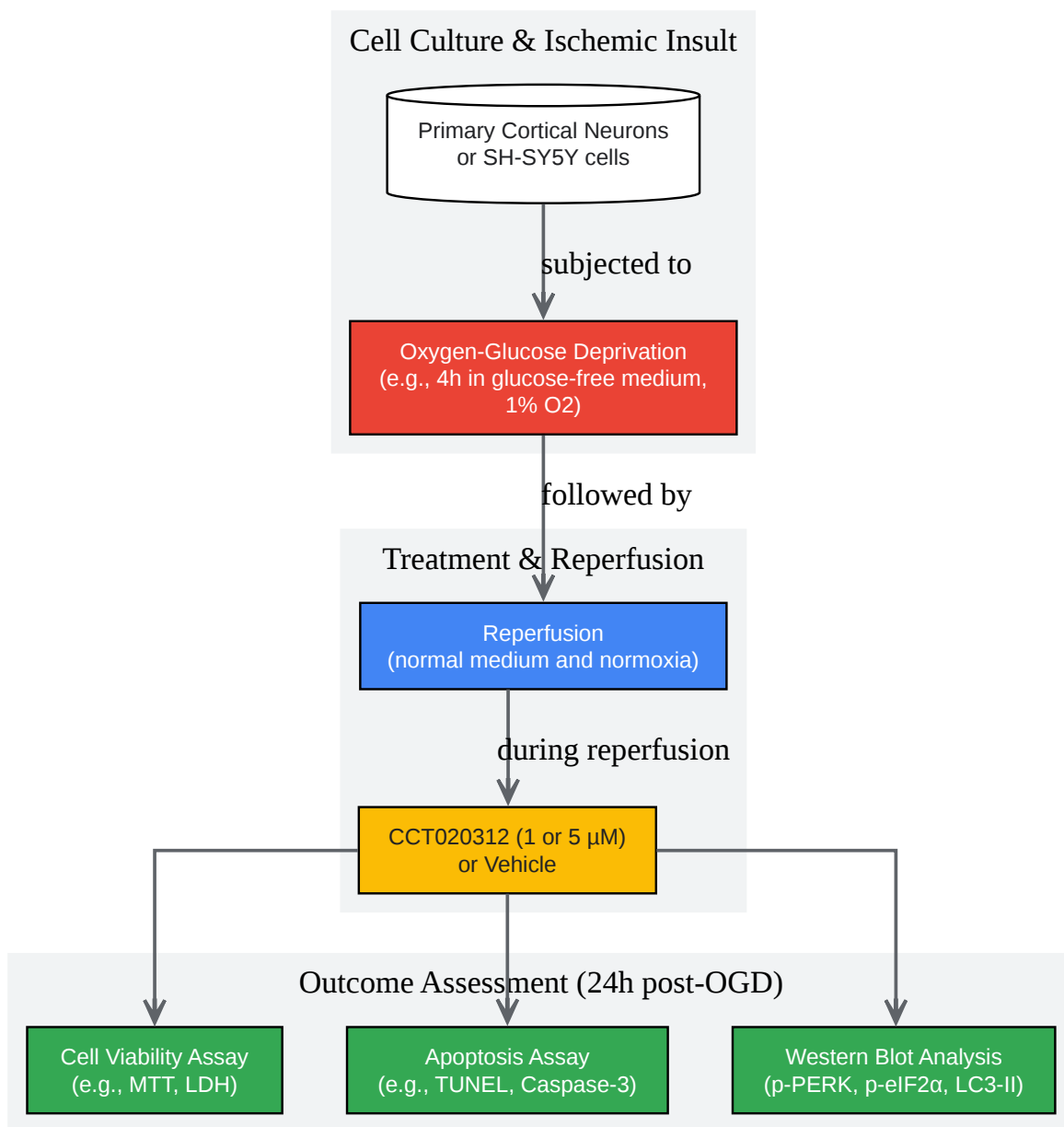
To elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.



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Caption: **CCT020312** Signaling Pathway in Ischemic Stroke.





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